Methyl 4-(methoxymethyl)phenylacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(methoxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKHCWVNHPTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557540 | |
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17833-56-6 | |
| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(methoxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Methoxymethyl Phenylacetate
Direct Esterification Approaches for Methyl 4-(methoxymethyl)phenylacetate
The final step in many synthetic routes to this compound is the esterification of 4-(methoxymethyl)phenylacetic acid. This transformation can be accomplished through both conventional chemical methods and modern biocatalytic processes.
Conventional Esterification Techniques
The most common and well-established method for this type of esterification is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 4-(methoxymethyl)phenylacetic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.
Since the reaction is an equilibrium, specific strategies are employed to drive it towards the product side. Common approaches include using a large excess of methanol or removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.
Table 1: Conventional Esterification Catalysts and Conditions
| Catalyst | Typical Conditions | Role |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Strong acid catalyst, protonates the carbonyl. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in methanol, often with azeotropic water removal | Solid, less corrosive acid catalyst. |
| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through methanol solution | Strong acid catalyst. |
Enzymatic Catalysis in Esterification
An increasingly popular alternative to conventional methods is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed esterification offers several advantages, including high selectivity, mild reaction conditions (avoiding harsh acids and high temperatures), and minimal byproduct formation. These reactions are typically carried out in organic solvents to shift the thermodynamic equilibrium from hydrolysis to ester synthesis.
Immobilized lipases are frequently used to simplify catalyst recovery and reuse. A prominent example is Candida antarctica lipase B (CALB), often immobilized on an acrylic resin (commercially known as Novozym 435), which has shown high efficiency in catalyzing the esterification of various carboxylic acids.
Table 2: Enzymes for Catalytic Esterification
| Enzyme | Source Organism | Common Form |
|---|---|---|
| Lipase B | Candida antarctica | Immobilized (e.g., Novozym 435) |
| Lipase | Pseudomonas fluorescens | Purified or immobilized |
Precursor Synthesis and Conversion to this compound
Synthesis of 4-(Methoxymethyl)phenylacetic Acid
While not specifically documented for this compound, the Willgerodt-Kindler reaction represents a plausible rearrangement-based approach for the synthesis of arylacetic acids. This reaction typically converts an aryl methyl ketone into the corresponding arylacetamide or thioamide, which can then be hydrolyzed to the carboxylic acid.
In a hypothetical application, the starting material would be 1-(4-(methoxymethyl)phenyl)ethan-1-one. This ketone would be heated with sulfur and a secondary amine, such as morpholine, to induce the rearrangement and form a thiomorpholide intermediate. Subsequent hydrolysis of this intermediate would yield the desired 4-(methoxymethyl)phenylacetic acid.
More conventional and direct methods for synthesizing 4-(methoxymethyl)phenylacetic acid are available, primarily involving the construction of the acetic acid side chain on a pre-existing benzene (B151609) ring.
Route A: Cyanide Hydrolysis Pathway
A robust and widely used method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide (phenylacetonitrile). This multi-step route offers a reliable path to the desired carboxylic acid.
Formation of Benzyl Cyanide: The synthesis begins with a suitable precursor, such as 1-(chloromethyl)-4-(methoxymethyl)benzene. This halide undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) or potassium cyanide (KCN) in what is known as the Kolbe nitrile synthesis. This step forms 4-(methoxymethyl)phenylacetonitrile.
Hydrolysis of the Nitrile: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing aqueous sulfuric acid, is a common and effective method. The reaction proceeds by heating the nitrile with the acid solution, which converts the nitrile group into a carboxylic acid group and releases ammonia or an ammonium salt as a byproduct.
Table 3: Cyanide Hydrolysis Pathway Summary
| Step | Reactants | Product |
|---|---|---|
| 1. Cyanation | 1-(chloromethyl)-4-(methoxymethyl)benzene, NaCN | 4-(methoxymethyl)phenylacetonitrile |
Route B: Grignard Reagent Carboxylation Pathway
An alternative classic method involves the formation of a Grignard reagent followed by its reaction with carbon dioxide.
Grignard Reagent Formation: The synthesis starts with a benzyl halide, such as 1-(chloromethyl)-4-(methoxymethyl)benzene. This compound is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (4-(methoxymethyl)benzyl)magnesium chloride.
Carboxylation: The freshly prepared Grignard reagent is then reacted with carbon dioxide. This is typically done by pouring the Grignard solution over crushed solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the solution. The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
Acidic Workup: The final step is the addition of an aqueous acid (such as HCl) to protonate the carboxylate salt, yielding the final product, 4-(methoxymethyl)phenylacetic acid.
Once 4-(methoxymethyl)phenylacetic acid has been synthesized via any of these routes, it is subsequently converted to the target compound, this compound, using the direct esterification methods described in section 2.1.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-(Methoxymethyl)phenylacetic acid |
| Methanol |
| Sulfuric Acid |
| p-Toluenesulfonic Acid |
| Hydrochloric Acid |
| Scandium (III) triflate |
| 1-(4-(Methoxymethyl)phenyl)ethan-1-one |
| Sulfur |
| Morpholine |
| 1-(chloromethyl)-4-(methoxymethyl)benzene |
| Sodium cyanide |
| Potassium cyanide |
| 4-(methoxymethyl)phenylacetonitrile |
| Magnesium |
| Diethyl ether |
| Tetrahydrofuran |
| (4-(methoxymethyl)benzyl)magnesium chloride |
Subsequent Esterification to this compound
The final step in the synthesis is the esterification of 4-(methoxymethyl)phenylacetic acid with methanol. This transformation can be achieved using various established methods for converting carboxylic acids to methyl esters. A common and effective method is acid-catalyzed esterification, often referred to as Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), and heating the mixture to drive the equilibrium towards the ester product.
Alternative, milder conditions can also be employed. For instance, research on the esterification of phenylacetic acid with various alcohols has demonstrated the efficacy of solid acid catalysts, which align with the principles of green chemistry by offering easier separation and recyclability gcsu.edu. One such catalyst is Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin. In studies involving phenylacetic acid, Amberlyst-15 has been shown to provide high selectivity and yields of around 80% at 110°C researchgate.net. This method avoids the use of corrosive homogeneous catalysts gcsu.eduresearchgate.net. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) researchgate.net.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol, Reflux | Typically High | researchgate.net |
| p-Toluenesulfonic acid (p-TSA) | Methanol, Reflux | Good to High | researchgate.net |
| Amberlyst-15 | Methanol, 110°C | ~80 | researchgate.net |
Photochemical Synthesis Approaches to Related Phenylacetate (B1230308) Isomers
Photochemical methods offer unique pathways for synthesizing complex molecular architectures that may be inaccessible through traditional thermal reactions. These light-promoted transformations can induce rearrangements and cyclizations to produce various structural isomers. researchgate.net While direct photochemical synthesis of phenylacetate isomers is not a standard route, related photochemical strategies highlight the potential for creating diverse molecular scaffolds from simple precursors.
One relevant example is the direct photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes. nih.gov This process utilizes ultraviolet A (UV-A) light from a high-power LED to trigger a photoannulation process, rapidly forming a new aromatic ring system. nih.gov The proposed mechanism involves the initial homolysis of the alkene's π bond upon irradiation, forming a diradical species. This intermediate then undergoes a series of cyclization and hydrogen atom transfer steps to yield the final polycyclic aromatic product. nih.gov Such transformations demonstrate how photochemical activation can be harnessed to construct complex isomers that are structurally distinct from the starting materials. This approach, particularly when implemented in a continuous flow reactor, allows for uniform irradiation, rapid reaction times (e.g., 5 minutes), and enhanced scalability. nih.gov
Exploration of Novel Catalytic Systems in Related Ester Synthesis
The development of novel and efficient catalytic systems is a central theme in modern organic synthesis, particularly for fundamental reactions like esterification. Recent research has focused on heterogeneous catalysts that are environmentally benign, reusable, and highly active.
One promising class of materials is metal cation-exchanged montmorillonite nanoclays. royalsocietypublishing.orgnih.gov These nanoclays, which are layered aluminosilicates, can be modified by exchanging the native interlayer cations with various metal ions such as Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. royalsocietypublishing.orgnih.gov These modified clays serve as effective solid acid catalysts for the liquid-phase esterification of phenylacetic acid with phenols, such as p-cresol. royalsocietypublishing.org The catalytic activity depends on the nature of the exchanged metal cation, with Al³⁺-montmorillonite often showing the highest activity. royalsocietypublishing.orgnih.gov The proposed mechanism involves the protonation of the carboxylic acid on the Brønsted acid sites of the catalyst, followed by nucleophilic attack by the alcohol. royalsocietypublishing.orgnih.gov These nanoclay catalysts are considered green alternatives to traditional homogeneous acids like sulfuric acid. royalsocietypublishing.org
| Catalyst (Mⁿ⁺-mont-nanoclay) | Yield of p-cresyl phenyl acetate (B1210297) (%) | Reference |
|---|---|---|
| Al³⁺-montmorillonite | High | royalsocietypublishing.orgnih.gov |
| Zn²⁺-montmorillonite | Moderate-High | royalsocietypublishing.org |
| Fe³⁺-montmorillonite | Moderate-High | royalsocietypublishing.org |
| Mn²⁺-montmorillonite | Moderate | royalsocietypublishing.org |
| Cu²⁺-montmorillonite | Moderate | royalsocietypublishing.org |
Another advanced approach is the use of phase-transfer catalysis (PTC) for the esterification of substituted phenylacetic acids. This methodology is particularly useful for reactions involving reactants in immiscible phases (e.g., an aqueous phase containing the carboxylate salt and an organic phase with the alkylating agent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the carboxylate anion into the organic phase where it can react with the alkyl halide. Kinetic studies have been performed to elucidate the reaction mechanism and optimize parameters like reactant concentrations and temperature. acs.org
Advanced Spectroscopic and Structural Characterization of Methyl 4 Methoxymethyl Phenylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Analysis of ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR techniques is contingent on the availability of experimental spectra, which are currently not accessible in public records.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Similarly, the elucidation of molecular fragmentation patterns under Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) conditions requires specific mass spectral data for Methyl 4-(methoxymethyl)phenylacetate, which has not been located.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds such as this compound. This method is instrumental in assessing the purity of a sample and in the identification and separation of its isomers. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
In a typical GC-MS analysis of this compound, a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is employed. The retention time of the compound is a key parameter for its identification. For instance, in the analysis of related regioisomeric methoxy (B1213986) methyl phenylacetones, distinct retention times allow for their successful separation. oup.com The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram.
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The fragmentation pattern is crucial for confirming the compound's structure and for distinguishing it from its isomers. For the related compound, Methyl 4-methoxyphenylacetate, the mass spectrum exhibits a prominent molecular ion peak at m/z 180. nih.gov Key fragment ions are observed at m/z 121, which corresponds to the loss of the methoxycarbonyl group, and at m/z 77 and 78, which are characteristic of the phenyl group. nih.gov The presence of a methoxymethyl group in this compound would lead to a distinct fragmentation pattern that can be used for its specific identification.
Isomers of this compound, such as the ortho- and meta-substituted regioisomers, would exhibit very similar mass spectra. However, they can often be separated and identified based on their different retention times in the gas chromatograph. oup.com The specific substitution pattern on the aromatic ring influences the compound's volatility and its interaction with the stationary phase, leading to unique retention characteristics for each isomer.
Table 1: Illustrative GC-MS Data for a Related Phenylacetate (B1230308) Derivative
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard non-polar) | 1385, 1393 | nih.gov |
| Molecular Ion (M+) | 180 m/z | nih.gov |
| Major Fragment Ions | 121, 77, 78, 51 m/z | nih.gov |
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Terahertz (THz) spectroscopy, provides valuable insights into the functional groups and molecular conformation of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester, ether, and aromatic functionalities.
The most prominent feature in the IR spectrum is expected to be the strong absorption band from the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two bands, one for the C-O-C asymmetric stretch around 1250-1200 cm⁻¹ and another for the symmetric stretch around 1100-1000 cm⁻¹.
The presence of the ether linkage (-CH₂-O-CH₃) would be confirmed by a characteristic C-O-C stretching band in the region of 1150-1085 cm⁻¹. The aromatic ring will give rise to several absorption bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1735-1750 |
| Ester (C-O) | Asymmetric Stretch | 1250-1200 |
| Ether (C-O-C) | Stretch | 1150-1085 |
| Aromatic (C-H) | Stretch | >3000 |
| Aromatic (C=C) | Stretch | 1600-1450 |
| Aromatic (C-H) | Out-of-plane Bend | 900-675 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light scattering technique. A molecular vibration is Raman active if it results in a change in the polarizability of the molecule.
For this compound, the Raman spectrum would also exhibit characteristic peaks for its functional groups. The C=O stretch of the ester is typically a weak to medium intensity band in the Raman spectrum. The aromatic ring vibrations, however, often produce strong and sharp Raman bands, making it a particularly useful technique for analyzing aromatic compounds. The symmetric "ring breathing" vibration of the benzene ring, which is often weak or absent in the IR spectrum, usually gives a strong signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. nih.gov
Table 3: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1735-1750 |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic (C=C) | Stretch | 1600-1580 |
| Aliphatic (C-H) | Stretch | 2950-2850 |
| Aromatic (C-H) | Stretch | ~3060 |
Terahertz (THz) Spectroscopy for Molecular Crystal Analysis
Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹), is a powerful tool for investigating the collective vibrational modes and intermolecular interactions in the solid state. These low-frequency modes are sensitive to the crystalline structure and polymorphism of molecular materials.
For a crystalline sample of this compound, the THz spectrum would exhibit sharp absorption peaks corresponding to lattice vibrations (phonons). These vibrations involve the motion of entire molecules relative to one another within the crystal lattice and are highly specific to the crystal packing and hydrogen bonding network. Therefore, THz spectroscopy can be used to distinguish between different polymorphic forms of the compound, which may have different physical properties.
While a specific THz spectrum for this compound is not available, studies on other aromatic compounds have demonstrated the utility of this technique. researchgate.net The interpretation of THz spectra is often complex and typically requires theoretical calculations, such as density functional theory (DFT), to assign the observed vibrational modes. youtube.com
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography, a single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density distribution within the crystal can be mapped, and from this, the positions of the individual atoms can be determined.
A successful crystallographic analysis of this compound would yield a wealth of structural data, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information would unambiguously confirm the molecular structure, including the substitution pattern on the aromatic ring and the conformation of the methoxymethyl and methyl acetate (B1210297) side chains. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 15.3 Å, β = 95° |
| Volume | 908 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
Chromatographic Methods for Purity and Isomeric Separation
A variety of chromatographic techniques are available for the purification and analysis of this compound, as well as for the separation of its isomers. nih.gov The choice of method depends on the specific requirements of the analysis, such as the scale of the separation and the desired resolution.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating isomers. For positional isomers (ortho, meta, para) of aromatic compounds, normal-phase HPLC using a silica (B1680970) gel column can be highly effective. chromforum.org The separation is based on the differential adsorption of the isomers to the polar stationary phase. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is another common approach and can also be optimized to separate isomers. nih.gov The choice of the mobile phase composition is critical for achieving good separation.
For preparative scale separations, column chromatography using silica gel or alumina (B75360) as the stationary phase is often employed. This technique allows for the isolation of larger quantities of the pure compound. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to quickly assess the purity of a sample. nih.gov
The separation of isomers can be challenging due to their similar physical and chemical properties. Therefore, a careful selection and optimization of the chromatographic conditions, including the stationary phase, mobile phase, and temperature, are necessary to achieve the desired separation. nih.gov
Table 5: Chromatographic Methods for the Analysis and Separation of this compound and its Isomers
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| GC-MS | 5% Phenyl-polysiloxane | Helium | Purity analysis, Isomer identification | oup.com |
| Normal-Phase HPLC | Silica Gel | Heptane/Ethyl Acetate | Isomer separation | chromforum.org |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purity analysis, Isomer separation | nih.gov |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification | nih.gov |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check | google.com |
Theoretical and Computational Chemistry Studies of Methyl 4 Methoxymethyl Phenylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its implications for molecular stability and reactivity. These methods solve the molecular Schrödinger equation to yield information about energy levels and molecular orbitals. wikipedia.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. researchgate.net For Methyl 4-(methoxymethyl)phenylacetate, a DFT analysis would involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to optimize the molecule's geometry to its lowest energy state.
This process would yield critical data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key electronic properties including dipole moment, polarizability, and the distribution of electrostatic potential on the molecular surface. This information helps in understanding how the molecule would interact with other polar molecules and in identifying electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. While DFT is a standard method for such analysis, specific published results for this compound are not available.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis of this compound would calculate the energies of these two orbitals. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. These calculations would pinpoint which parts of the molecule (the phenyl ring, the ester group, or the methoxymethyl group) contribute most to these frontier orbitals, thus predicting its reactive behavior.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a vacuum, in a solvent).
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has several rotatable bonds—around the phenyl-CH2 bond, the CH2-COO bond, the O-CH3 ester bond, and the CH2-O-CH3 ether linkage. By simulating the molecule's dynamics, researchers could identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its ability to interact with biological targets or other molecules. Furthermore, simulations in a solvent like water would reveal how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its orientation and aggregation.
Predictive Modeling for Reaction Pathways and Catalytic Performance
Predictive modeling in computational chemistry uses theoretical calculations to forecast the outcomes of chemical reactions, including their feasibility, kinetics, and mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy required for a reaction to proceed.
In the context of this compound, predictive modeling could be used to study its synthesis or degradation. For instance, the hydrolysis of the ester group is a common reaction. Computational models could elucidate the mechanism (e.g., acid-catalyzed or base-catalyzed), determine the activation energies for each step, and predict the reaction rate. If this molecule were to be used in catalysis, either as a substrate or a ligand, machine learning and other data-driven models could be employed to predict its performance based on its structural and electronic descriptors, helping to accelerate catalyst design.
Structure-Activity Relationship (SAR) Computational Analysis
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate a molecule's physicochemical properties (descriptors) with its observed activity.
For this compound, a computational SAR analysis would first require a dataset of related molecules with known activities (e.g., binding affinity to a specific enzyme, or insecticidal properties). Descriptors for each molecule, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties, would be calculated. Statistical methods would then be used to build a model that predicts activity based on these descriptors. Such a model could predict the activity of this compound and guide the design of new, more potent analogues by suggesting modifications to its structure, for instance, by changing substituents on the phenyl ring.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the electron distribution of the whole crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions involved in specific interactions like hydrogen bonds and van der Waals contacts.
If a crystal structure of this compound were available, Hirshfeld analysis could be performed. The analysis generates a two-dimensional "fingerprint plot" that summarizes all intermolecular contacts. This plot provides quantitative percentages for different types of atomic contacts, such as H···H, C···H, and O···H interactions. wikipedia.org For this compound, this would reveal the dominant forces holding the molecules together in the solid state, such as weak C-H···O hydrogen bonds involving the ester and ether oxygen atoms, and π-stacking interactions between phenyl rings. This information is fundamental to crystal engineering and understanding the material's physical properties.
Reaction Pathways and Mechanistic Investigations Involving Methyl 4 Methoxymethyl Phenylacetate
Elucidation of Synthesis Reaction Mechanisms
The synthesis of Methyl 4-(methoxymethyl)phenylacetate typically involves a multi-step pathway, primarily originating from precursors such as 4-(hydroxymethyl)phenylacetic acid. A common and logical approach is the Fischer-Speier esterification of 4-(hydroxymethyl)phenylacetic acid with methanol (B129727) in the presence of an acid catalyst, followed by the etherification of the benzylic hydroxyl group.
Alternatively, the synthesis can commence with the hydrolysis of a nitrile precursor. For instance, the hydrolysis of 4-(hydroxymethyl)phenylacetonitrile would yield 4-(hydroxymethyl)phenylacetic acid chemicalbook.com. This acid can then be subjected to esterification.
The mechanism for the acid-catalyzed esterification (Fischer esterification) of the precursor, 4-(hydroxymethyl)phenylacetic acid, proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated carbonyl group of the ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final methyl ester product, in this case, Methyl 4-(hydroxymethyl)phenylacetate.
The subsequent step, the conversion of the hydroxyl group to a methoxymethyl ether, can be achieved via a Williamson ether synthesis. This would involve deprotonating the benzylic alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like chlorodimethyl ether or by reacting it with a source of formaldehyde (B43269) and methanol under acidic conditions.
Mechanistic Studies of Chemical Transformations and Derivatizations
While specific studies on the derivatization of this compound are not extensively documented, its structure allows for several predictable chemical transformations. The primary reactive sites are the ester functional group and the aromatic ring.
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid, under either acidic or basic conditions (saponification). The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.
Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.
Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The existing substituents—the acetate (B1210297) side chain and the methoxymethyl group—are ortho, para-directing. However, steric hindrance from the side chains might influence the regioselectivity of incoming electrophiles.
A transformation analogous to that seen with the parent compound, methyl phenylacetate (B1230308), involves its conversion to methyl phenyldiazoacetate by treatment with p-acetamidobenzenesulfonyl azide (B81097) in the presence of a base wikipedia.org. This suggests that this compound could potentially be converted to its corresponding diazo derivative, a valuable precursor for cyclopropanation reactions.
Role of Catalysis in this compound Chemistry
Catalysis is integral to the synthesis and potential transformations of this compound. Catalysts are crucial for enhancing reaction rates, improving yields, and controlling selectivity.
Understanding Catalytic Cycles and Intermediates
For transformations, consider a hypothetical cross-coupling reaction on the aromatic ring. If a bromo- or iodo-substituent were introduced onto the ring, a palladium-catalyzed reaction (e.g., Suzuki, Heck, or Sonogashira coupling) could be employed to form new carbon-carbon or carbon-heteroatom bonds. A typical Suzuki coupling cycle, for example, involves three main stages:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species.
Transmetalation: The organoboron compound (boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. The Pd(0) catalyst is regenerated, allowing the cycle to repeat.
Kinetic Studies and Activation Energy Determination
The activation energy (Ea) is a critical parameter determined from kinetic studies, representing the minimum energy required for a reaction to occur. For the oxidation of a related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid, the activation energy was determined to be 24.44 kJ/mol nih.gov. This value provides a general idea of the energy barrier for transformations involving similar structural motifs. Determining the activation energy typically involves measuring the reaction rate constant (k) at various temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin.
Photoreactivity and Light-Induced Transformations
The photoreactivity of a molecule is determined by how it absorbs and dissipates light energy. Aryl acetates can undergo photochemical reactions, often involving cleavage of bonds adjacent to the aromatic ring. While specific studies on this compound are scarce, related research shows that photo-induced intramolecular rearrangement reactions can occur in molecules with similar structures, such as 2-heteroaryl/aryloxybenzaldehydes rsc.org. These reactions can proceed without the need for external photocatalysts or transition metals, driven by the photoexcitation of a carbonyl group rsc.org.
For this compound, UV irradiation could potentially lead to the cleavage of the C-O bond of the ester or the benzylic C-O bond of the ether. The presence of the aromatic ring allows for the absorption of UV light, which can promote an electron to a higher energy molecular orbital, creating an excited state. This excited molecule can then undergo various processes, including bond cleavage to form radical intermediates. These highly reactive radicals can then participate in subsequent reactions, leading to new products. Another possibility is a photo-Fries rearrangement, although this is more common for aryl esters where the ester oxygen is directly attached to the ring.
Reaction Network Elucidation and Side Product Formation
In any chemical synthesis, the main reaction is often accompanied by a network of side reactions that lead to the formation of byproducts. Understanding this network is crucial for optimizing reaction conditions to maximize the yield of the desired product.
In the plausible synthesis of this compound, several side products could form.
During Esterification:
Dehydration: The benzylic alcohol on the precursor molecule, 4-(hydroxymethyl)phenylacetic acid, could undergo acid-catalyzed dehydration, especially at higher temperatures. This could lead to the formation of polymers or other undesired products.
Self-Esterification: Two molecules of 4-(hydroxymethyl)phenylacetic acid could react with each other to form a polyester (B1180765) dimer or oligomer.
During Etherification:
Elimination Reactions: If harsh basic conditions are used for the Williamson ether synthesis, elimination reactions could compete with the desired substitution.
Over-methylation: If the starting material contains other reactive sites, such as a phenolic hydroxyl group (if starting from a different precursor), these could also be methylated.
A patent for a related synthesis, that of methyl 4-methoxyacetoacetate, highlights that at elevated temperatures and under basic conditions, ester hydrolysis can occur, leading to acetate salt byproducts google.com. This illustrates a common side reaction pathway that would also be relevant in the synthesis of the target compound, where the ester group could be hydrolyzed back to the carboxylate. Careful control of temperature, pH, and reaction time is therefore essential to minimize the formation of these and other side products.
Derivatives and Analogues of Methyl 4 Methoxymethyl Phenylacetate: Synthesis and Biological Research Applications
Design and Synthesis of Novel Analogues
Structural Modifications of the Ester Moiety
The ester functional group is a common starting point for analogue synthesis due to the relative ease of its chemical transformations. The primary goal of modifying this moiety is to alter properties such as steric bulk, lipophilicity, and susceptibility to hydrolysis by esterase enzymes.
One of the most direct synthetic routes involves the hydrolysis of the parent methyl ester to its corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid. This acid can then serve as a versatile intermediate. Using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the acid to a more reactive acyl chloride with thionyl chloride or oxalyl chloride, a wide variety of new esters and amides can be synthesized. prepchem.com For example, reacting the acyl chloride with different alcohols (e.g., ethanol, isopropanol) would yield the corresponding ethyl or isopropyl esters.
Another approach is enzymatic synthesis, where lipases can be used in a non-aqueous solvent to catalyze the esterification of the parent acid with various alcohols. This method offers high selectivity and milder reaction conditions. chemicalbook.com
Table 1: Examples of Ester Moiety Modifications
| Original Moiety | Modified Moiety | Reagents/Method | Potential Change in Property |
|---|---|---|---|
| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Base or Acid Hydrolysis | Increased polarity, H-bond donor |
| Methyl Ester (-COOCH₃) | Ethyl Ester (-COOCH₂CH₃) | Transesterification or Acid + Ethanol | Increased lipophilicity |
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Acid → Acyl Chloride → Ammonia | Increased H-bonding, metabolic stability |
Substituent Effects on the Aromatic Ring
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), or additional alkyl groups tend to increase the electron density of the aromatic ring. libretexts.org This can enhance π-π stacking interactions and may increase the ring's nucleophilicity. msu.edu For instance, introducing a hydroxyl group could also provide a new hydrogen-bonding site.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the electron density of the ring. libretexts.org This modification can alter the molecule's dipole moment and its ability to accept hydrogen bonds. Halogens, in particular, can increase lipophilicity and may participate in halogen bonding, a specific type of non-covalent interaction.
Synthesis of these analogues typically involves starting with an appropriately substituted benzene (B151609) derivative and building the side chains, or by performing electrophilic aromatic substitution on a precursor molecule, though the directing effects of the existing groups must be considered. msu.edu
Table 2: Influence of Aromatic Ring Substituents
| Substituent Type | Example Group | Position | Electronic Effect | Potential Biological Impact |
|---|---|---|---|---|
| Activating (EDG) | -OH, -NH₂ | Ortho, Para | Donates electron density | Alters nucleophilicity, adds H-bonding |
| Deactivating (EWG) | -NO₂, -CF₃ | Meta | Withdraws electron density | Alters acidity of benzylic protons |
Variations of the Methoxymethyl Side Chain
The 4-(methoxymethyl) group offers another site for structural variation. Modifications here can probe the importance of the ether linkage and the steric bulk at the para-position.
Key synthetic strategies could include:
Homologation: The carbon chain can be extended (e.g., to an ethoxymethyl or propoxymethyl group) by using longer-chain chloroalkyl ethers in the initial synthesis, likely a Williamson ether synthesis on a 4-(hydroxymethyl)phenylacetate precursor.
Functional Group Interconversion: The ether linkage could be replaced with other functionalities. For example, oxidation of the benzyl (B1604629) ether could yield an aldehyde or carboxylic acid. Alternatively, the ether could be replaced with a thioether (-CH₂SCH₃) or an amine.
Branching: Introducing methyl or other alkyl groups on the methylene (B1212753) bridge (the -CH₂- part of the side chain) can create chiral centers and introduce specific steric constraints that may be crucial for selective binding to a biological target. researchgate.net
In Vitro Biological Research Applications of Analogues
Once synthesized, these novel analogues are subjected to in-vitro screening to determine their biological activity. This process helps to establish a structure-activity relationship (SAR), guiding the design of future generations of compounds.
Antimicrobial Activity Investigations
Analogues of Methyl 4-(methoxymethyl)phenylacetate can be screened for their ability to inhibit the growth of various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter determined in these studies. It represents the lowest concentration of a compound that prevents visible growth of a microbe.
Research on structurally related compounds has shown that certain substitutions can enhance antimicrobial effects. For example, in studies on other aromatic carboxamides, the presence of small substituents like methyl or methoxyl groups on the benzene ring was found to be beneficial for activity against S. aureus and B. subtilis. researchgate.net It is hypothesized that lipophilicity and electronic effects play a crucial role. More lipophilic ester or amide analogues may better penetrate the bacterial cell wall, while EWGs on the aromatic ring could modulate the reactivity of the core structure.
Table 3: Hypothetical Antimicrobial Screening Data for Analogues
| Compound Analogue | Modification | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| Parent Compound | - | Staphylococcus aureus | >128 |
| Analogue A | Ethyl Ester | Staphylococcus aureus | 64 |
| Analogue B | 3-Chloro substitution | Staphylococcus aureus | 32 |
| Analogue C | 4-Thioether side chain | Staphylococcus aureus | 128 |
Note: This table is illustrative, showing how data from such an investigation would be presented.
Enzyme Inhibition Studies
Many therapeutic agents function by inhibiting the activity of specific enzymes. nih.gov Analogues of this compound can be tested against a panel of enzymes to identify potential inhibitory activity. The potency of an inhibitor is typically reported as its IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The structural features of the analogues would guide the choice of enzymes to target. For instance:
Esterase Inhibition: Modifications to the ester moiety would be particularly relevant for studying inhibition of esterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are important in neurodegenerative diseases. nih.gov Changing the methyl ester to a carbamate, for example, is a common strategy for designing cholinesterase inhibitors.
Table 4: Representative Enzyme Inhibition Data
| Compound Analogue | Modification | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | - | Acetylcholinesterase | >100 |
| Analogue D | Carbamate Moiety | Acetylcholinesterase | 15.2 |
| Analogue E | 3-Fluoro substitution | Acetylcholinesterase | 89.5 |
Note: This table is illustrative, demonstrating how data from enzyme inhibition studies are typically organized.
Tubulin Inhibition Research
While direct studies on the tubulin inhibitory effects of this compound derivatives are not extensively documented, research on structurally related compounds provides valuable insights. A notable analogue, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME), has been shown to inhibit the GTP-dependent polymerization of tubulin. nih.gov This hormonally inactive thyroid hormone analog demonstrates inhibitory action at micromolar concentrations, with its effect being critically dependent on the concentration of GTP. nih.gov The inhibition is characterized as a 'mixed' type, affecting both the Michaelis-Menten constant (Km) for GTP and the maximum reaction velocity (Vmax). nih.gov This suggests that DIME and potentially similar structures could represent a class of tubulin-targeting agents. The research indicates that the microtubule-organizing center is an early cellular target for DIME and that its chemical analogs inhibit tubulin polymerization in a manner that parallels their antitumorigenic activity in vivo. nih.gov
Furthermore, the broader class of microtubule-targeting agents is a significant area of cancer research. Novel small molecules like PTC-028, a structural analog of PTC596, are known to directly bind to tubulin and inhibit its polymerization, leading to the downregulation of survival proteins and induction of apoptosis in cancer cells. nih.gov These agents are classified based on their binding sites on tubulin, which dictates whether they inhibit or stabilize microtubule polymers. nih.gov
Other Biological Target Interactions and Research
Beyond tubulin, derivatives of the core phenylacetate (B1230308) structure have been investigated for their interactions with other biological targets. For instance, a series of 4-methoxyphenylacetic acid esters were designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LOX). This enzyme is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development.
Derivatives as Synthetic Intermediates in Pharmaceutical Research
The United Nations Office on Drugs and Crime (UNODC) has noted that N-Phenethyl-4-piperidone (NPP) and its derivatives are used in the pharmaceutical industry, primarily for the manufacture of fentanyl. incb.org This highlights the importance of piperidine-based structures, which are related to the core topic, as precursors in the synthesis of controlled substances.
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives related to this compound, SAR studies have been conducted to optimize their therapeutic potential.
In the context of analgesic research, SAR studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have revealed important structural features for both narcotic agonist and antagonist activity. nih.gov These studies have shown that specific substitutions on the piperazine (B1678402) ring can dramatically alter the pharmacological profile of the compounds. nih.gov For example, the stereochemistry of the molecule plays a crucial role, with different enantiomers exhibiting distinct activities. nih.gov
Similarly, quantitative structure-activity relationship (QSAR) studies have been applied to various heterocyclic compounds, such as 4-methyl-2-(4-substituted phenyl)quinoline derivatives, to predict their biological activities. researchgate.net These studies use computational models to correlate structural descriptors with experimental activities, which can then be used to guide the design of new, more potent compounds. researchgate.net For 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), SAR analysis has identified key interactions within the enzyme's active site that are crucial for inhibitory activity. frontiersin.org
Future Prospects and Emerging Research Frontiers for Methyl 4 Methoxymethyl Phenylacetate
Development of Green and Sustainable Synthetic Routes
The chemical industry is undergoing a paradigm shift towards sustainability, prioritizing manufacturing processes that are environmentally benign and economically viable. For Methyl 4-(methoxymethyl)phenylacetate, future research will likely focus on moving beyond traditional synthesis methods, which often rely on harsh catalysts and volatile organic solvents.
Key research directions include:
Enzymatic Catalysis: The use of biocatalysts, such as lipases, offers a promising green alternative for the esterification of 4-(methoxymethyl)phenylacetic acid with methanol (B129727). Enzymatic reactions can proceed under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste. Research in this area would involve screening for robust enzymes, optimizing reaction conditions (temperature, solvent system), and developing methods for enzyme immobilization and reuse.
Continuous Flow Chemistry: Shifting from batch to continuous flow processing can significantly enhance the safety, efficiency, and scalability of synthesis. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and potentially higher yields. This approach also allows for the integration of in-line purification and real-time monitoring, aligning with the principles of process intensification.
Green Solvents: The exploration of benign solvent systems, such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents, can drastically reduce the environmental footprint of the synthesis. Research would focus on evaluating the solubility of reactants and the efficiency of the reaction in these alternative media.
Integration of Advanced Analytical Techniques for Real-time Monitoring
To optimize synthetic processes, particularly in continuous flow systems, real-time analytical data is indispensable. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing through timely measurements of critical quality and performance attributes. For the synthesis of this compound, integrating a suite of orthogonal analytical tools is a key future frontier. nih.govchemrxiv.org
The combination of multiple PAT tools allows for a comprehensive understanding of the reaction mixture in real time, facilitating enhanced process control and a deeper understanding of the reaction kinetics. nih.govresearchgate.net Advanced data analysis models, including machine learning algorithms, are crucial for translating complex spectral data into actionable quantitative information on the concentrations of reactants, intermediates, and products. nih.govchemrxiv.org
| Analytical Technique | Information Provided | Advantages in Process Monitoring | Associated Data Analysis Model |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural information and quantification of key species. | Highly specific and quantitative without need for extensive calibration. | Indirect Hard Modeling |
| Infrared (IR) Spectroscopy | Concentration of functional groups. | Non-invasive, robust, and suitable for monitoring reaction progression. | Partial Least Squares (PLS) Regression |
| UV/Vis Spectroscopy | Concentration of chromophoric species. | High sensitivity and relatively low cost. | Deep Learning (Neural Networks) |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation and quantification of all components, including impurities. | Provides detailed composition of complex mixtures for final quantification. | Peak Integration |
Deepening Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to improving synthetic efficiency, minimizing byproducts, and discovering new chemical transformations. For this compound, future research will likely delve into the nuanced details of its formation and subsequent reactions. Key areas of investigation could include computational modeling to map out reaction energy profiles and the use of advanced spectroscopic techniques to identify transient intermediates.
For instance, in reactions involving the ester's enolate form, understanding the influence of the solvent and the nature of the counter-ion is critical. researchgate.net Studies have shown that even minor variations in solvent composition can determine whether an enolate is "naked" and highly reactive or tightly associated with its cation, which moderates its reactivity. researchgate.net Applying similar detailed NMR and kinetic studies to reactions of this compound could unlock new synthetic possibilities and provide finer control over reaction outcomes.
Exploration of Unconventional Applications in Materials Science
The molecular structure of this compound, which features an aromatic ring, an ester, and an ether linkage, makes it an intriguing building block for new materials. ontosight.ai While esters of this type are already explored for polymers, coatings, and adhesives, future research could focus on more unconventional applications. ontosight.ai
Potential research avenues include:
High-Performance Polymers: The rigid phenylacetate (B1230308) core could be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The methoxymethyl group offers a potential site for cross-linking or further functionalization to tailor properties like solubility or refractive index.
Functional Coatings: The compound could serve as a monomer or additive in the formulation of specialized coatings. Its structure might contribute to desirable surface properties, such as hydrophobicity, adhesion, or UV resistance.
Organic Electronics: While speculative, derivatized forms of the phenylacetate structure could be investigated for their potential in organic electronics, where aromatic cores are often essential for charge transport. Research would involve synthesizing new derivatives and characterizing their electronic properties.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming materials and chemical research. rsc.org These computational tools can accelerate the discovery and optimization of molecules by predicting their properties and suggesting novel structures. rsc.orgnih.gov For this compound, AI and ML represent a powerful frontier for future development.
Generative AI frameworks can design novel molecules from the ground up, enabling the exploration of vast chemical spaces for specific applications. nih.gov By training these models on large datasets of known materials, researchers can guide the generation of new derivatives of this compound with optimized properties for use in polymers, pharmaceuticals, or agrochemicals. rsc.orgnih.gov
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Property Prediction | To accurately forecast the physical, chemical, and biological properties of novel derivatives without synthesizing them. | Reduces time and cost associated with experimental screening; prioritizes high-potential candidates. |
| Generative Design | To design new molecules with desired property profiles (e.g., higher thermal stability, specific biological activity). | Accelerates the discovery of new materials and active ingredients based on the compound's scaffold. |
| Synthesis Planning | To predict optimal, sustainable, and high-yield synthetic routes for target derivatives. | Streamlines process development and helps identify greener chemical pathways. |
| Mechanistic Analysis | To analyze complex reaction data and help elucidate underlying reaction mechanisms. | Deepens fundamental understanding and enables more precise control over chemical reactions. |
Q & A
Q. What are optimized synthetic routes for Methyl 4-(methoxymethyl)phenylacetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation of 4-hydroxyphenylacetic acid derivatives followed by esterification. For example, refluxing with sodium hydroxide and subsequent treatment with hydrogen peroxide under controlled pH (0–5°C) can yield methyl-substituted phenylacetates . Alternative routes include coupling methoxymethyl groups to phenylacetic acid precursors using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and purity. Yields typically range from 60–85%, with impurities monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR reveals methoxymethyl protons as a singlet (~δ 3.3–3.4 ppm) and aromatic protons as multiplet signals (δ 6.8–7.2 ppm). C NMR confirms ester carbonyl (~δ 170 ppm) and methoxy carbons (~δ 55 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment. Mobile phases often combine acetonitrile and 0.1% formic acid in water (70:30 v/v) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks at m/z 209.1 (calculated for CHO) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies indicate degradation via ester hydrolysis under alkaline conditions (pH > 9). Accelerated testing at 40°C over 72 hours shows <5% degradation at pH 3–7 but >30% at pH 10. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays. Degradation products, such as 4-(methoxymethyl)phenylacetic acid, are quantified using LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?
- Methodological Answer : Competing O- vs. C-alkylation can occur during methoxymethyl group introduction. DFT calculations suggest that electron-donating substituents on the phenyl ring favor C-alkylation (ΔG ≈ -12 kcal/mol vs. -8 kcal/mol for O-alkylation). Solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states) and catalyst choice (e.g., NaH vs. KCO) further modulate selectivity. Kinetic studies via in situ IR spectroscopy reveal faster C-alkylation rates at 70°C .
Q. How does this compound interact with cytochrome P450 enzymes in vitro?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation using UPLC-QTOF-MS. Competitive inhibition assays with CYP2C9 and CYP3A4 probe substrates (e.g., diclofenac and midazolam) reveal IC values >50 µM, suggesting weak inhibition. Metabolites include demethylated and hydroxylated derivatives, identified via MS/MS fragmentation patterns .
Q. What computational strategies predict the crystallographic packing behavior of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM model van der Waals interactions and hydrogen bonding. Crystal structure prediction (CSP) software (e.g., Mercury CSD) identifies likely polymorphs based on torsion angles and lattice energy minimization. Experimental XRD data (e.g., P2/c space group) validate simulated packing motifs, showing methoxymethyl groups oriented perpendicular to the phenyl ring .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to reconcile variability across studies?
- Methodological Answer : Yield variations (60–85%) arise from differences in starting material purity, catalyst loadings (e.g., 5–10 mol% Pd/C), and workup protocols. For instance, column chromatography vs. recrystallization alters recovery rates. Reproducibility is enhanced by standardizing anhydrous conditions (e.g., molecular sieves in DMF) and monitoring reaction progress via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
